N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethyl group, a methylsulfonyl group, and a phenylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves the reaction of N-ethyl-N~2~-(methylsulfonyl)amine with phenylalanine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide include:
- N-ethyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- N-ethyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
- N-ethyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-ethyl-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-13-12(15)10(2)14(18(3,16)17)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,13,15) |
InChI Key |
MFYTZZNYIQEQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.